1-Pappea

Description

Properties

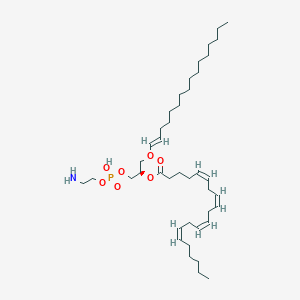

CAS No. |

119904-39-1 |

|---|---|

Molecular Formula |

C41H74NO7P |

Molecular Weight |

724 g/mol |

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |

InChI Key |

UUYSKERSKRMYME-HSHOETESSA-N |

SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Synonyms |

1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |

Origin of Product |

United States |

Methodologies for Isolation and Characterization of Pappea Capensis Bioactive Compounds

Extraction and Preparation of Plant Material

The initial phase in isolating bioactive compounds from Pappea capensis involves careful extraction and preparation of the plant material. This crucial step aims to liberate the target compounds from the plant matrix, making them accessible for subsequent purification.

Solvent extraction is a primary method employed due to its effectiveness in dissolving a wide range of phytochemicals based on their polarity. The choice of solvent significantly influences the types and quantities of compounds extracted.

Aqueous extraction, often mimicking traditional preparation methods like decoctions, utilizes water as the solvent. This technique is particularly effective for highly polar compounds. Studies on Pappea capensis have shown that aqueous extracts contain various bioactive compounds and are frequently used by traditional healers flybase.orgfishersci.be. For instance, aqueous wood extracts of Pappea capensis have been found to contain compounds such as (R or S)-2,3-butanediol (15.05%), 1,3-Di-tert-butylbenzene (9.06%), and 4-ethylbenzaldehyde (B1584596) (8.21%) nih.gov. While traditional aqueous extracts are common, some research indicates that organic solvent extracts may exhibit greater antimicrobial activity compared to water extracts fishersci.bewikipedia.org.

Organic solvents are widely used due to their ability to extract a broader spectrum of compounds, ranging from moderately polar to non-polar. Ethanol, methanol (B129727), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) are common choices, often employed in sequential or combined approaches to maximize extraction yield and diversity of compounds flybase.orgwikipedia.orgwikipedia.orgfishersci.be.

Methanol and Ethanol: Methanolic and ethanolic extracts of Pappea capensis have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative organisms, including Staphylococcus aureus and Klebsiella pneumoniae flybase.orgfishersci.bewikipedia.org. These extracts are often rich in potential antimicrobial compounds, typically found in the high polarity fractions flybase.orgwikipedia.org. For example, methanolic wood extracts yielded 2-propenoic acid, dodecyl ester (24.48%), 4-ethylbenzaldehyde (18.33%), and 1,3-Di-tert-butylbenzene (10.62%) as major components nih.gov.

Dichloromethane (DCM) and Ethyl Acetate: DCM and ethyl acetate are frequently used for extracting compounds of intermediate polarity. Bioassay-guided fractionation of Pappea capensis leaf extracts using ethyl acetate has led to the isolation of flavonoids like quercetin-3-O-rhamnoside and epicatechin, which exhibited broad-spectrum activity against bacteria and fungi flybase.org. DCM:methanolic extracts of P. capensis leaves and stem bark have also been studied for their hypoglycaemic effects, revealing the presence of flavonoids, saponins (B1172615), cardiac glycosides, phenolics, terpenoids, and alkaloids arabjchem.orgmassbank.eu.

Table 1: Representative Major Compounds Identified in Pappea capensis Extracts by Solvent Type nih.gov

| Solvent Type | Major Compounds (Percentage) |

| Methanolic | 2-Propenoic acid, dodecyl ester (24.48%), 4-Ethylbenzaldehyde (18.33%), 1,3-Di-tert-butylbenzene (10.62%) |

| Aqueous | (R or S)-2,3-Butanediol (15.05%), 1,3-Di-tert-butylbenzene (9.06%), 4-Ethylbenzaldehyde (8.21%) |

| Ethanoic | 4-Hydroxy-4-methyl-2-pentanone (20.36%), Hexadecanoic acid (12.95%), 5-(Hydroxymethyl)-furfural (4.39%) |

After extraction, the crude extracts often undergo pre-treatment and concentration to remove the solvent and prepare the material for further purification.

Freeze-drying (Lyophilization): This method involves freezing the extract and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. Freeze-drying is particularly useful for heat-sensitive compounds as it avoids thermal degradation and results in a porous, easily resoluble powder flybase.orgarabjchem.org.

Rotary Evaporation: Rotary evaporation is a common technique used to remove solvents from extracts by applying reduced pressure and heat, allowing for efficient solvent recovery and concentration of the non-volatile compounds. This process concentrates the extract into a more manageable form for subsequent chromatographic separation flybase.orgarabjchem.org. For instance, extracts from Pappea capensis wood were concentrated using rotary evaporation before GC-MS analysis fishersci.be.

Solvent-Based Extraction Techniques

Chromatographic Separation Strategies

Chromatographic techniques are indispensable for separating individual compounds from complex plant extracts based on their differential affinities for a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the initial fractionation of crude plant extracts, separating them into less complex mixtures or fractions. This method utilizes a stationary phase packed into a column and a mobile phase that elutes the compounds through the column hznu.edu.cnontosight.ai.

In studies involving Pappea capensis, various types of column chromatography have been employed:

Silica (B1680970) Gel Column Chromatography: This is a common stationary phase for separating compounds based on polarity. Extracts are loaded onto a silica gel column, and compounds are eluted using a gradient of solvents with increasing polarity, such as hexane, dichloromethane, ethyl acetate, and methanol wikipedia.org. For example, purification of a dichloromethane-methanol extract of P. capensis leaves involved subjecting it to vacuum liquid chromatography (VLC) using silica and various solvent systems, yielding several fractions wikipedia.org.

Polyamide Column Chromatography: This technique is often used for the separation of phenolic compounds and flavonoids. While some studies on P. capensis have described extraction methods without passing through a polyamide column, its utility in separating specific compound classes is recognized wikipedia.org.

Bioassay-Guided Fractionation: This approach integrates biological activity screening with chromatographic separation. Fractions are tested for desired biological activity, and only the active fractions are further purified, leading to the targeted isolation of bioactive compounds flybase.org. This method has been successfully applied to Pappea capensis to isolate compounds with antimicrobial and antiplasmodial activities flybase.orgfishersci.be. Chromatographic purification of P. capensis leaf extracts has led to the isolation of two biflavonoids, four flavonoid glycosides, a steroid glycoside, and a megastigmene derivative, with their structures established using spectroscopic and spectrometric techniques flybase.org.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a pivotal technique in natural product research for both the purification and quantitative analysis of compounds, particularly those that are non-volatile or thermally labile. In the context of Pappea capensis, HPLC has been utilized to determine the concentrations of various phytonutrients, including vitamins such as ascorbic acid, alpha-tocopherol, thiamine, nicotinamide, retinol, beta-carotene, beta-cryptoxanthin, and lycopene, present in the plant's leaf and stem bark powders uni.lu. This technique is essential for separating complex mixtures obtained from plant extracts, allowing for the isolation of individual compounds for further characterization.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an indispensable tool for the analysis of volatile and semi-volatile compounds found in Pappea capensis extracts. Studies have extensively employed GC-MS to analyze ethanol, methanol, and water extracts from the wood of Pappea capensis, leading to the identification of a diverse array of compounds. For instance, a total of 41 compounds were identified, including notable bioactive constituents such as 4-ethylbenzaldehyde, 2,4-di-tert-butylphenol, acetic acid, butanoic acid, dodecane (B42187), pentadecane, docosane, and 2-tetradecyloxyethanol fishersci.sethegoodscentscompany.com. GC-MS provides detailed phytochemical profiles and aids in the tentative identification of major compound classes and phytoconstituents responsible for observed biological activities uni.lunih.govmetabolomicsworkbench.org.

Spectroscopic and Spectrometric Characterization

Once compounds are isolated, their structures are elucidated using various spectroscopic and spectrometric techniques, which provide critical information about their molecular mass, elemental composition, and structural connectivity.

Mass Spectrometry (MS) is fundamental for determining the molecular mass of compounds and analyzing their fragmentation patterns, which are crucial for structural identification. GC-MS, as mentioned, is widely applied for identifying compounds in Pappea capensis based on their characteristic mass spectra uni.lunih.govfishersci.sethegoodscentscompany.commetabolomicsworkbench.org. Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed for phytochemical profiling, particularly for less volatile or polar compounds uni.lu. High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental composition and confirming molecular formulas, as demonstrated in the structural elucidation of isolated flavonoids from Pappea capensis leaves uni.lu.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially Proton NMR (1H NMR), is indispensable for the detailed structural elucidation of isolated natural products. It provides information on the number and type of hydrogen atoms and their connectivity within a molecule. For Pappea capensis, NMR spectroscopy has been instrumental in establishing the structures of isolated compounds, including various flavonoids such as quercetin (B1663063) 3-O-arabinopyranoside, kaempferol (B1673270) 3-O-arabinopyranoside, quercetin 3-O-β-D-glucoside, epicatechin, and quercitrin (B1678633) uni.lu. Furthermore, 1H NMR is used for the tentative identification of major classes of compounds and phytoconstituents in plant extracts nih.govmetabolomicsworkbench.orguni.lu.

Ultraviolet-Visible (UV) spectroscopy is utilized to detect and characterize chromophores, which are functional groups that absorb light in the UV or visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying compounds with conjugated double bonds or aromatic systems, such as flavonoids. UV spectroscopy has been applied in the structural elucidation of isolated compounds from Pappea capensis, providing insights into their chromophoric properties uni.lu. For instance, UV-Vis spectrophotometry is used to determine the wavelength of maximum absorption for compounds like beta-cryptoxanthin, aiding in their identification and quantification uni.lu.

Dereplication Strategies in Natural Product Discovery

Dereplication is a crucial strategy in natural product discovery aimed at rapidly identifying known compounds in crude extracts, thereby prioritizing the isolation and characterization of novel, unknown phytoconstituents. By quickly eliminating previously identified compounds, researchers can focus their efforts and resources on discovering new chemical entities with potential biological activities. This approach involves comparing spectroscopic data (e.g., MS, NMR) of isolated compounds with existing databases of known natural products. In studies on Pappea capensis, dereplication approaches are recommended to streamline the discovery process, allowing for the targeted isolation and in-depth characterization of unknown compounds with promising antiplasmodial activity, while bypassing those already established in the literature nih.govmetabolomicsworkbench.org.

Chemical Diversity and Classification of Bioactive Compounds from Pappea Capensis

Identification of Major Phytochemical Classes

Phytochemical screening of Pappea capensis has led to the identification of several major classes of bioactive compounds. These include flavonoids, terpenoids, phenolics, saponins (B1172615), alkaloids, and fatty acids, each contributing to the plant's chemical profile and potential therapeutic applications. ku.ac.ke

Flavonoids are a significant class of polyphenolic compounds found in Pappea capensis. ku.ac.kewikipedia.org Chromatographic purification of leaf extracts has led to the isolation of several flavonoids, including four flavonoid glycosides and epicatechin. ethnobotanyjournal.org Among the identified compounds are quercetin (B1663063) 3-O-arabinopyranoside, kaempferol (B1673270) 3-O-arabinopyranoside, and quercetin 3-O-β-D-glucoside, which were reported for the first time in the plant's leaves. ethnobotanyjournal.org Earlier studies had already identified the presence of epicatechin and quercitrin (B1678633) in the leaves. ethnobotanyjournal.org The flavonoids isolated from the leaves are characterized as flavonol O-glycosides, with epicatechin being a monomer of some proanthocyanidins. ethnobotanyjournal.org Quantitative analysis has shown that the leaf extract of P. capensis contains a higher level of flavonoids compared to the stem bark extract. sanbi.org

Table 1: Flavonoids Identified in Pappea capensis

| Compound Name | Specific Class | Plant Part |

| Quercetin 3-O-arabinopyranoside | Flavonol O-glycoside | Leaves |

| Kaempferol 3-O-arabinopyranoside | Flavonol O-glycoside | Leaves |

| Quercetin 3-O-β-D-glucoside | Flavonol O-glycoside | Leaves |

| Epicatechin | Flavan-3-ol | Leaves |

| Quercitrin | Flavonol O-glycoside | Leaves |

Terpenoids represent another major class of phytochemicals present in Pappea capensis. ku.ac.kewikipedia.org The qualitative phytochemical screening of the DCM:Methanolic stem bark extract of P. capensis confirmed the presence of terpenoids. nih.gov Specific terpenoids identified in the plant include α-amyrin, β-amyrin, and lupeol (B1675499). The chemical evaluation of the plant species also revealed the presence of phytol. ku.ac.ke

Table 2: Terpenoids Identified in Pappea capensis

| Compound Name | Specific Class |

| α-Amyrin | Triterpene |

| β-Amyrin | Triterpene |

| Lupeol | Triterpene |

| Phytol | Diterpene |

Phenolic compounds are abundant in Pappea capensis, contributing to its antioxidant properties. wikipedia.orgsilae.it Studies have established that both the stem bark and leaf extracts of P. capensis contain similar levels of phenolics. sanbi.org The presence of these compounds is a key factor in the plant's traditional use for managing oxidative stress-related ailments. silae.it

Saponins are a class of glycosides that have been identified in various parts of Pappea capensis. ku.ac.ke Quantitative analysis has revealed that saponins are present in higher concentrations in the leaf extracts compared to the stem bark extracts. chemsociety.org.ngtheferns.info The presence of saponins, along with other phytochemicals, is believed to contribute to the plant's biological activities.

Phytochemical screening has confirmed the presence of alkaloids in Pappea capensis. ku.ac.kewikipedia.org Interestingly, the concentration of alkaloids is higher in the stem bark extracts than in the leaf extracts. chemsociety.org.ngtheferns.info The presence of these nitrogen-containing compounds adds to the complex chemical makeup of the plant.

The chemical analysis of Pappea capensis has also identified the presence of fatty acids. ku.ac.ke Among the fatty acids detected, hexadecanoic acid has been specifically mentioned in the literature. The seed oil of Pappea capensis is known to be rich in fatty acids, though a detailed profile of all fatty acids present is a subject for further research.

Other Compounds (e.g., Aliphatic, Alcohols, Cyclic Esters, Phytosterols, Tannins)

Aliphatic Compounds and Alcohols: Gas Chromatography-Mass Spectroscopy (GC-MS) analysis of extracts from the wood of Pappea capensis has identified several aliphatic compounds. phcogj.com These include alkanes such as dodecane (B42187), pentadecane, tetradecane, and docosane. phcogj.com The presence of alcohols has also been confirmed. ethnobotanyjournal.org

Cyclic Esters: The chemical profile of Pappea capensis includes cyclic esters, which are part of the broader array of constituents identified from the plant. ethnobotanyjournal.org

Phytosterols: These plant-derived steroids are a known component of Pappea capensis. ethnobotanyjournal.org Phytosterols, such as β-sitosterol, campesterol, and stigmasterol, are structurally similar to cholesterol and are recognized for various biological activities. nih.gov Ethyl acetate (B1210297) extracts of the plant have been shown to contain a range of compounds, including phytosterols. researchgate.net

Tannins: Tannins are polyphenolic compounds found in Pappea capensis. ethnobotanyjournal.orgresearchgate.net These compounds are known for their ability to bind to proteins. up.ac.za While tannins can contribute to the therapeutic effects of medicinal plants, their concentration is a factor in determining potential applications. up.ac.zaup.ac.za

The following table summarizes the classes of other compounds found in Pappea capensis.

| Compound Class | Presence in Pappea capensis | Key Research Findings |

| Aliphatic Compounds | Confirmed | GC-MS analysis identified several alkanes, including dodecane and tetradecane. phcogj.com |

| Alcohols | Confirmed | General phytochemical screenings have confirmed the presence of alcohols. ethnobotanyjournal.org |

| Cyclic Esters | Confirmed | Listed as a class of compounds present in the species. ethnobotanyjournal.org |

| Phytosterols | Confirmed | Identified in various extracts of the plant. ethnobotanyjournal.orgresearchgate.net |

| Tannins | Confirmed | Found alongside other phytochemicals like flavonoids and saponins. ethnobotanyjournal.orgresearchgate.netku.ac.ke |

Structural Characterization of Specific Identified Compounds

Detailed chromatographic and spectroscopic studies have enabled the isolation and structural elucidation of specific bioactive compounds from Pappea capensis, particularly flavonoid glycosides.

Quercetin Derivatives (e.g., Quercetin 3-O-arabinopyranoside, Quercetin 3-O-β-D-glucoside, Quercitrin)

Several derivatives of the flavonol quercetin have been isolated from the leaves of Pappea capensis. A 2021 study successfully isolated and characterized three specific quercetin glycosides for the first time from this plant: Quercetin 3-O-arabinopyranoside, Quercetin 3-O-β-D-glucoside, and Quercitrin (Quercetin 3-O-rhamnoside). nih.govsemanticscholar.org The structures of these compounds were established using NMR, HRMS, and UV spectroscopy. semanticscholar.org Quercitrin had been previously identified in the plant, but this study confirmed its presence alongside the newly identified derivatives. nih.govsemanticscholar.org

Kaempferol Derivatives (e.g., Kaempferol 3-O-arabinopyranoside)

Alongside the quercetin derivatives, the same investigation led to the first-time isolation of Kaempferol 3-O-arabinopyranoside from the leaves of Pappea capensis. nih.govsemanticscholar.org This compound is a glycoside of kaempferol, another common flavonol. The structural characterization was performed using the same comprehensive spectroscopic methods. semanticscholar.org

The table below details these specific flavonoid glycosides.

| Compound Name | Aglycone | Glycoside (Sugar Moiety) | Source (Plant Part) | Reference |

| Quercetin 3-O-arabinopyranoside | Quercetin | Arabinopyranose | Leaves | nih.govsemanticscholar.org |

| Quercetin 3-O-β-D-glucoside | Quercetin | β-D-glucose | Leaves | nih.govsemanticscholar.org |

| Quercitrin | Quercetin | Rhamnose | Leaves | nih.govsemanticscholar.org |

| Kaempferol 3-O-arabinopyranoside | Kaempferol | Arabinopyranose | Leaves | nih.govsemanticscholar.org |

Diterpenes (e.g., ent-kauranes in related plant research)

The chemical composition of Pappea capensis is known to include terpenoids. ethnobotanyjournal.orgnih.gov Specifically, ¹H NMR and GC-MS analyses have tentatively confirmed the presence of several triterpenoids, including lupin-3-one, lupeol acetate, α-amyrin, and β-amyrin. researchgate.net While the class of diterpenes, which includes compounds like ent-kauranes, is a significant area of natural product research, the specific isolation of ent-kaurane diterpenes from Pappea capensis is not prominently detailed in the available literature. However, the confirmed presence of the broader terpenoid class in the plant suggests a potential for further discovery within this group. researchgate.net

| Terpenoid Class | Specific Compounds Identified | Reference |

| Triterpenoids | Lupin-3-one, Lupeol acetate, α-amyrin, β-amyrin | researchgate.net |

| Diterpenes | Not specifically detailed in available research for P. capensis. |

Biosynthesis and Ecological Aspects of Pappea Capensis Compounds

In-Planta Biosynthetic Pathways of Key Metabolites

The production of specialized metabolites, such as 1-Pappea, in Pappea capensis is rooted in complex biosynthetic pathways that are characteristic of the Sapindaceae family.

General Secondary Metabolite Production Pathways in Sapindaceae

Pappea capensis belongs to the Sapindaceae family, which is known for its diverse array of secondary metabolites, including flavonoids uni.lunih.gov. Flavonoids, a major class of plant secondary metabolites, are synthesized primarily through the phenylpropanoid pathway researchgate.netfishersci.atfishersci.ie. This pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL) fishersci.at. The first committed step in flavonoid biosynthesis involves chalcone (B49325) synthase, which produces chalcone scaffolds, the precursors for all other flavonoid subgroups, including flavonols like quercetin (B1663063) researchgate.net.

Enzymatic and Non-Enzymatic Processes in Compound Formation

The formation of this compound (Quercetin-3-O-rhamnoside) from its aglycone, quercetin, involves a crucial enzymatic process known as glycosylation. This reaction is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which transfer a sugar molecule from a UDP-sugar donor to an acceptor molecule nih.gov. In the case of this compound, a rhamnose moiety is transferred to the hydroxyl group at the 3-position of quercetin. Specifically, enzymes like quercetin 3-O-rhamnoside-glucosyltransferase play a role in the biosynthesis of flavonoid glycosides by transferring glucose molecules to quercetin 3-O-rhamnosides, potentially leading to more complex glycosides. This enzymatic modification is vital as it alters the physical and biological properties of flavonoids, including their solubility, reactivity, and stability.

Natural Occurrence and Distribution within Pappea capensis Organs

The distribution of phytochemicals within a plant can vary significantly across different organs and can be influenced by environmental factors.

Leaves, Stem Bark, Twigs, and Roots

This compound (Quercetin-3-O-rhamnoside) has been successfully isolated from the leaves of Pappea capensis. Research indicates that the leaf extract of P. capensis contains various phytochemicals, including flavonoids, phenolics, and terpenoids, which contribute to its traditional medicinal uses uni.lu. While specific quantitative data for this compound across all Pappea capensis organs (stem bark, twigs, and roots) were not extensively detailed in the provided search results, studies on P. capensis extracts have shown that flavonoids and saponins (B1172615) are generally higher in leaf powders compared to stem bark powders, whereas alkaloids and tannins exhibit higher concentrations in the stem bark.

Table 1: Key Phytochemicals Identified in Pappea capensis Extracts

| Phytochemical Class | Presence in Leaves | Presence in Stem Bark |

| Flavonoids | Higher | Present |

| Saponins | Higher | Present |

| Alkaloids | Present | Higher |

| Tannins | Present | Higher |

| Phenolics | Present | Present |

| Terpenoids | Present | Present |

| Steroids | Present | Present |

| Cardiac Glycosides | Trace amounts | Trace amounts |

Geographical and Habitat Influences on Phytochemical Profile

Pappea capensis is a hardy and adaptable tree with a widespread distribution across Southern Africa, extending into Mozambique, Zimbabwe, Botswana, and Zambia. It thrives in a variety of habitats, including bushveld, riverine thickets, wooded grasslands, and rocky outcrops, often found on termite mounds. This broad ecological range suggests that the plant's phytochemical profile, including the concentration of this compound, may be influenced by geographical and habitat variations. While direct studies specifically linking geographical or habitat influences to this compound levels in P. capensis were not found, it is generally understood that environmental factors like climate stress can impact the accumulation of flavonoids in plants. Flavonols, such as quercetin and its glycosides, are known to accumulate in response to UV-B radiation and water stress, playing a role in plant adaptation to changing climatic conditions.

Ecological Role and Interactions

Flavonoids, including this compound (Quercetin-3-O-rhamnoside), play diverse and crucial ecological roles in plants, contributing to their survival and interactions within their ecosystem.

This compound, as a flavonoid glycoside, contributes to the plant's defense mechanisms against both biotic and abiotic stresses. Flavonoids act as powerful antioxidants, scavenging reactive oxygen species (ROS) and inhibiting their formation by chelating metal ions. This antioxidant capacity helps Pappea capensis tolerate various environmental stressors.

Furthermore, flavonoids can influence plant-herbivore and plant-pathogen interactions. They can act as deterrents or stimulants for insects, affecting oviposition and feeding behaviors. For instance, certain flavonoids can inhibit insect digestion or deter nematodes. The presence of this compound and other flavonoids in Pappea capensis may contribute to its observed resistance against pathogens and pests. The dense crown of P. capensis is popular with nesting birds, and its fruit is eaten by various frugivorous birds and animals, which aid in seed dispersal. The leaves are browsed by game animals, and the flowers attract a wide variety of insects. These interactions are part of the broader ecological significance of Pappea capensis, where its phytochemicals, including this compound, likely play a role in mediating these relationships.

Biological Activity Profiling and Cellular Mechanisms of Pappea Capensis Bioactive Compounds

Antioxidant Activities

Extracts from Pappea capensis have demonstrated significant antioxidant potential through various mechanisms, including scavenging free radicals, modulating redox potential, and influencing enzyme-based antioxidant systems.

The ability of Pappea capensis extracts to scavenge free radicals is a key aspect of their antioxidant activity. This has been demonstrated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and hydroxyl radical scavenging assays.

The hydroxyl radical scavenging ability of various Pappea capensis extracts has been shown to be concentration-dependent. nih.gov A study evaluating ethylacetate, dichloromethane (B109758), and aqueous extracts found that the ethylacetate extract was the most potent, with a half-maximal inhibitory concentration (IC50) of 0.20 ± 0.21 mg/ml. The dichloromethane and aqueous extracts showed IC50 values of 0.21 ± 0.20 mg/ml and 0.32 ± 0.19 mg/ml, respectively. nih.gov

| Extract of Pappea capensis | IC50 for Hydroxyl Radical Scavenging (mg/ml) |

| Ethylacetate Extract | 0.20 ± 0.21 |

| Dichloromethane Extract | 0.21 ± 0.20 |

| Aqueous Extract | 0.32 ± 0.19 |

| Data sourced from a study on the in vitro antioxidant activities of Pappea capensis extracts. nih.gov |

Pappea capensis extracts can modulate the redox potential of the cellular environment, which is another important antioxidant mechanism. This is evident from their ferric reducing antioxidant power (FRAP) and iron-chelating activities.

The ferric reducing power of Pappea capensis extracts is also concentration-dependent, with ethylacetate and dichloromethane extracts showing comparable effects at various concentrations. nih.gov In terms of iron chelation, the capacity of aqueous, ethylacetate, and dichloromethane extracts to chelate ferrous ions increases with higher extract concentrations. The IC50 values for the iron-chelating activity of aqueous, ethylacetate, and dichloromethane extracts were found to be 144.57 ± 3.60 μg/ml, 194.83 ± 3.49 μg/ml, and 235.03 ± 0.33 μg/ml, respectively. nih.gov

| Extract of Pappea capensis | IC50 for Iron Chelating Activity (μg/ml) |

| Aqueous Extract | 144.57 ± 3.60 |

| Ethylacetate Extract | 194.83 ± 3.49 |

| Dichloromethane Extract | 235.03 ± 0.33 |

| Data sourced from a study on the in vitro antioxidant activities of Pappea capensis extracts. nih.gov |

Preliminary studies have investigated the influence of Pappea capensis extracts on key antioxidant enzymes. The stem bark extract of Pappea capensis has been shown to possess a catalase activity of 49.36 unit/mg of protein. nih.gov While the activities of superoxide dismutase and glutathione reductase have also been evaluated, specific quantitative data on the modulatory effects of Pappea capensis extracts on these enzymes are not detailed in the available literature.

Antimicrobial Activities

Various extracts of Pappea capensis have been reported to possess broad-spectrum antimicrobial properties, including antibacterial and antifungal effects. nih.gov

The antibacterial activity of Pappea capensis has been demonstrated against both Gram-positive and Gram-negative bacteria. Ethanolic and methanolic extracts have shown notable activity against Staphylococcus aureus. silae.it In one study, an ethanolic extract of Pappea capensis resulted in 90% bacterial death of S. aureus at a concentration of 2 mg/ml, while a methanolic extract led to 50% bacterial death at the same concentration. silae.it

While the extracts have shown broad activity, specific minimum inhibitory concentration (MIC) values against Bacillus subtilis and Escherichia coli are not extensively reported in the currently available scientific literature.

Pappea capensis has been included in screenings of medicinal plants for antifungal properties against Candida albicans. jomped.org However, specific minimum inhibitory concentration (MIC) values for Pappea capensis extracts against C. albicans are not detailed in the readily available literature, indicating an area for further research.

Antimycobacterial and Antigonococcal Activities

Research into the pharmacological properties of Pappea capensis has revealed a spectrum of antimicrobial activities. While comprehensive studies on its antimycobacterial and antigonococcal effects are emerging, a 2024 review highlighted that crude extracts and phytochemicals isolated from the species have demonstrated both antimycobacterial and antigonococcal activities, among other pharmacological benefits ethnobotanyjournal.org. However, detailed studies focusing on specific compounds from Pappea capensis against Mycobacterium species and Neisseria gonorrhoeae are not extensively detailed in the currently available literature. Other investigations into the plant's extracts have confirmed antibacterial effects against organisms like Staphylococcus aureus and Klebsiella pneumoniae cut.ac.zasilae.it.

Antiplasmodial Activities Against Plasmodium falciparum

Ethnobotanical surveys have noted the use of Pappea capensis in traditional medicine for treating malaria in several African countries, including Kenya, South Africa, and Ethiopia nih.govnih.gov. Scientific investigations have sought to validate these traditional uses by evaluating the plant's efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Inhibition of Parasite Viability and Growth

Various extracts and compounds isolated from Pappea capensis have demonstrated significant antiplasmodial activity. In one study, a leaf extract and its isolated flavonoid glycosides inhibited the viability of the chloroquine-sensitive 3D7 strain of P. falciparum by over 80% at a concentration of 50 µg/mL nih.gov. However, this activity was substantially lower at a concentration of 10 µg/mL nih.gov.

Studies on extracts from the twigs of P. capensis also showed potent antiplasmodial activity against the NF54 strain of P. falciparum up.ac.za. Dichloromethane and methanol (B129727) extracts, in particular, demonstrated notable efficacy up.ac.za. Subsequent fractionation of these extracts yielded fractions with even higher potency up.ac.zaup.ac.za. The chemical compounds believed to be responsible for this activity include triterpenoids such as lupin-3-one, lupeol (B1675499) acetate (B1210297), α-amyrin, and β-amyrin up.ac.zaup.ac.za.

Mechanism of Action (e.g., Interference with Lactate Dehydrogenase Activity)

The mechanism by which compounds from Pappea capensis exert their antiplasmodial effect has been investigated. One key method used to assess the antiplasmodial activity is the parasite lactate dehydrogenase (pLDH) assay nih.govnih.govresearchgate.netresearchgate.net. This assay measures the activity of the pLDH enzyme, which is crucial for the parasite's anaerobic glycolysis pathway. Inhibition of this enzyme disrupts the parasite's energy production, leading to its death. The use of the pLDH assay in these studies suggests that interference with this vital metabolic pathway is a likely mechanism of action for the bioactive compounds found in P. capensis nih.govresearchgate.netresearchgate.net.

Antiproliferative Activities on Cellular Models

In addition to its antimicrobial and antiplasmodial properties, extracts from Pappea capensis have been evaluated for their potential in cancer therapy. These studies have focused on the ability of the plant's compounds to inhibit the growth of various cancer cell lines.

Cell Line Specificity (e.g., HeLa, MCF7, PC3, HCC 1395, DU145)

Extracts from Pappea capensis have demonstrated varied antiproliferative activity against a range of human cancer cell lines.

HeLa (Cervical Cancer): Leaf extracts of P. capensis were found to be cytotoxic to HeLa cells at a concentration of 50 µg/mL. The pattern of antiproliferative activity against HeLa cells was similar to the antiplasmodial activity, suggesting a non-selective mode of cytotoxicity at this concentration nih.govnih.gov.

MCF7 (Breast Cancer) and PC3 (Prostate Cancer): Dichloromethane/methanol extracts exhibited moderate activity against the MCF-7 cell line and more pronounced activity against the PC3 cell line silae.it. Another study found that methanolic extracts showed only slight cytotoxicity against MCF7 and PC3 cells at very high, physiologically irrelevant concentrations (250 µg/mL) researchgate.net.

HCC 1395 (Breast Cancer) and DU145 (Prostate Cancer): Ethylacetate extracts of P. capensis stem bark showed high activity against these cell lines. The IC50 value against the HCC 1395 cell line was 6.57 ± 0.03 μg/ml, and against the DU145 cell line, it was 5.00 ± 0.17 μg/ml nih.gov.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Regulation)

The antiproliferative effects of Pappea capensis extracts appear to be linked to the modulation of key cellular pathways that control cell survival and proliferation, particularly apoptosis (programmed cell death) nih.gov.

A study on the effects of an ethylacetate extract on breast (HCC 1395) and prostate (DU145) cancer cells revealed significant changes in the expression of apoptosis-related genes nih.gov. In HCC 1395 cells treated with the extract, the mRNA expression of the tumor suppressor gene p53 increased threefold, and the expression of the pro-apoptotic gene Bax also saw a several-fold increase nih.gov. Similarly, in DU145 prostate cancer cells, the extract led to a twofold increase in p53 expression and an increase in the transcripts of the HOXB13 gene, which is also implicated in apoptosis nih.gov. This upregulation of pro-apoptotic genes suggests that compounds within the P. capensis extract can trigger the intrinsic apoptotic pathway, leading to the death of cancer cells nih.gov.

Gene Expression Alterations (e.g., Bax, HOXB13, p53)

Current scientific literature available through targeted searches does not provide specific details on the modulation of Bax, HOXB13, or p53 gene expression by compounds or extracts from Pappea capensis. While these genes are crucial regulators of apoptosis and cell cycle, direct studies linking them to the activity of Pappea capensis have not been identified. The tumor suppressor gene p53 can activate the transcription of the pro-apoptotic gene Bax, a critical step in initiating apoptosis. nih.govwaocp.org However, research specifically investigating the influence of Pappea capensis on this pathway is not presently available.

Other Reported Biological Activities

Pharmacological evaluations have shown that crude extracts and phytochemicals from Pappea capensis exhibit a wide range of biological activities, including anthelmintic, anti-HIV, anticancer, antidiabetic, anti-inflammatory, antileishmanial, antioxidant, antiplasmodial, cardioprotective, and molluscicidal effects. ethnobotanyjournal.org

Anti-inflammatory Mechanisms

The anti-inflammatory potential of Pappea capensis has been investigated through its effects on key inflammatory mediators. In vitro studies using water, ethanolic, and methanolic extracts from the wood of Pappea capensis on RAW 264.7 macrophage cells have explored these mechanisms.

One of the primary mechanisms investigated is the modulation of nitric oxide (NO), a significant signaling molecule in inflammation. asianpubs.org The screening assays showed an increase in nitric oxide production that was dependent on the concentration of the extracts. researchgate.netasianpubs.org This observed increase in NO corresponded with the cytotoxicity of each extract in LPS-activated macrophages. researchgate.net However, a very low anti-inflammatory effect was observed for the three extracts at a concentration of 200 μg/mL, which was not considered physiologically active. asianpubs.orgasianpubs.org Further investigation into the pro-inflammatory activity of the water extract suggested that it might be a result of endotoxin contamination, as the effect was counteracted by polymyxin B (PMB). researchgate.netasianpubs.org

| Extract Type | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Water, Ethanolic, Methanolic | RAW 264.7 Macrophages | Increased nitric oxide (NO) production, correlating with cytotoxicity. | researchgate.netasianpubs.org |

| Water Extract | RAW 264.7 Macrophages | Pro-inflammatory effect possibly due to endotoxin contamination. | researchgate.netasianpubs.org |

Antidiabetic Effects (e.g., Glycogen Synthesis Pathway, Gluconeogenic Enzymes)

Extracts from Pappea capensis have demonstrated notable hypoglycemic activity, suggesting potential antidiabetic applications. Studies on alloxan-induced diabetic rats have shown that dichloromethane:methanolic leaf and stem bark extracts can significantly lower blood glucose levels. ku.ac.ke The proposed mechanism for this activity is linked to the presence of various phytochemicals such as flavonoids, terpenoids, saponins (B1172615), and others known to possess hypoglycemic properties.

Insulin typically promotes the synthesis of glycogen for storage and inhibits the breakdown of glycogen into glucose by modulating enzymes in the glycogen synthesis pathway. ku.ac.ke It also suppresses key gluconeogenic enzymes to reduce glucose production in the liver. ku.ac.ke The curative effects of Pappea capensis extracts on the pancreatic, liver, and kidney tissues in diabetic rats suggest a potential to protect and possibly regenerate pancreatic β-cells, which are responsible for insulin secretion. researchgate.net Ethylacetate extracts of the plant have also been shown to possess in vivo hypoglycemic activity. researchgate.net

| Extract Type | Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|---|

| Dichloromethane:Methanolic Leaf & Stem Bark | Alloxan-induced diabetic rats | Significant reduction in blood glucose levels. | Presence of hypoglycemic phytochemicals (flavonoids, terpenoids, saponins). | ku.ac.ke |

| Ethylacetate Leaf & Stem Bark | Alloxan-induced diabetic mice | Dose-independent hypoglycemic activity. | Regeneration of damaged pancreatic β-cells and stimulation of insulin secretion. | researchgate.net |

Cardioprotective Activities (e.g., Enzyme Level Modulation)

Aqueous leaf extracts of Pappea capensis have shown significant potential in preventing myocardial infarction in rat models. researchgate.netdoaj.org The cardioprotective effects are attributed to the modulation of key cardiac enzymes and oxidative stress markers.

In a study on myocardial infarction, the extract significantly prevented the increase in serum levels of cardiac troponin T, creatine kinase-MB (CK-MB), and lactate dehydrogenase-1 (LDH-1), all of which are biomarkers for cardiac injury. researchgate.netdoaj.org Furthermore, the extract demonstrated antioxidant effects within the heart tissue by increasing the levels of crucial antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. researchgate.netdoaj.org These effects are likely due to the presence of various cardioactive phytocompounds like flavonoids and phenolic acids identified in the extracts. researchgate.netdoaj.org

| Enzyme/Biomarker | Effect of Extract | Model | Reference |

|---|---|---|---|

| Cardiac troponin T | Prevented increase | Rat model of myocardial infarction | researchgate.netdoaj.org |

| Creatine kinase-MB (CK-MB) | Prevented increase | Rat model of myocardial infarction | researchgate.netdoaj.org |

| Lactate dehydrogenase-1 (LDH-1) | Prevented increase | Rat model of myocardial infarction | researchgate.netdoaj.org |

| Superoxide dismutase | Increased levels | Rat model of myocardial infarction | researchgate.netdoaj.org |

| Catalase | Increased levels | Rat model of myocardial infarction | researchgate.netdoaj.org |

| Glutathione peroxidase | Increased levels | Rat model of myocardial infarction | researchgate.netdoaj.org |

Antileishmanial and Anti-HIV Activities

Bioactive compounds within Pappea capensis have been identified for their potential against infectious diseases, including leishmaniasis and HIV.

Antileishmanial Activity : A methanol bark extract of Pappea capensis demonstrated promising activity against Leishmania amazonensis, with an IC50 value of less than 12.5 μg/mL. mdpi.com This indicates its potential as a source for novel antileishmanial agents. mdpi.com

Anti-HIV Activity : Pharmacological reviews have confirmed that crude extracts from Pappea capensis exhibit anti-HIV activity. ethnobotanyjournal.org This aligns with the plant's traditional use in treating various diseases caused by microorganisms. researchgate.netasianpubs.org

Molluscicidal and Anthelmintic Properties

Pappea capensis extracts have also been evaluated for their efficacy against certain parasites and their intermediate hosts.

Molluscicidal Properties : The leaves and bark of Pappea capensis have been reported to be effective in killing snails. sanbi.orgwikipedia.org A study evaluating the methanol extract of the stem bark against the freshwater snail Lymnaea natalensis, an intermediate host for fascioliasis, reported weak to moderate molluscicidal activity. researchgate.net The 48-hour median lethal concentration (LC50) was determined to be 51.0 mg/l, and the maximum lethal concentration (LC90) was 87.0 mg/l. researchgate.net

Anthelmintic Properties : Reviews of the pharmacological properties of Pappea capensis have listed anthelmintic activity as one of its demonstrated biological effects, supporting its traditional use in treating parasitic infections. ethnobotanyjournal.org

| Target Organism | LC50 (48h) | LC90 (48h) | Reference |

|---|---|---|---|

| Lymnaea natalensis | 51.0 mg/l | 87.0 mg/l | researchgate.net |

Advanced Computational and in Silico Studies of Pappea Capensis Bioactive Compounds

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in identifying potential biological targets and estimating the strength of the interaction, commonly expressed as binding affinity or a docking score.

In studies involving epicatechin, molecular docking has been employed to screen its potential against a variety of protein targets implicated in different diseases. For instance, docking simulations have been used to evaluate the binding of epicatechin to targets such as G protein-coupled estrogen receptor (GPER), anaplastic lymphoma kinase (ALK), caspase-3, and angiotensin-converting enzyme 2 (ACE2). nih.govpharmrep.orgnih.gov These simulations predict the most stable binding pose of epicatechin within the active site of the protein and calculate a corresponding binding energy, typically in kcal/mol. A lower (more negative) binding energy suggests a stronger, more favorable interaction. pharmrep.org

The results from these simulations help prioritize which protein targets are most likely to be modulated by epicatechin, guiding further experimental validation. For example, docking studies have revealed that epicatechin and its metabolites exhibit favorable binding energies, often ranging from -7.0 to -9.0 kcal/mol, against receptors like GPER. nih.gov

Table 1: Representative Molecular Docking Scores of Epicatechin Against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | 5USQ | -7.82 | pharmrep.org |

| Caspase-3 | 2XZT | -4.95 | pharmrep.org |

| G protein-coupled estrogen receptor (GPER) | N/A (Model) | ~ -7.0 to -9.0 | nih.gov |

| NLRP3 Inflammasome | N/A (Model) | -7.5 | mdpi.com |

| Matrix Metalloproteinase-1 (MMP-1) | N/A (Model) | -7.862 | researchgate.net |

Beyond just predicting binding affinity, molecular docking provides detailed insights into the specific atomic interactions between the ligand and the protein. These interactions are crucial for the stability of the ligand-protein complex. Common interactions identified include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. pharmrep.org

For epicatechin, analysis of its docked poses reveals key amino acid residues that form stabilizing contacts. For example, in docking studies with ER stress proteins, epicatechin was found to form multiple hydrogen bonds with various amino acid residues within the binding pocket. abap.co.in Similarly, when docked into the trypsin binding pocket, catechins form strong hydrogen bonds with residues like Asp189 and hydrophobic interactions with Gln192 and Trp215. plos.org Visualizing these interactions in two and three dimensions helps to understand the structural basis of the compound's activity and provides a roadmap for designing derivatives with improved potency or selectivity. researchgate.netresearchgate.net

Table 2: Key Amino Acid Interactions for Epicatechin with Target Proteins

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Trypsin | Asp189, Gln192, Trp215, Gly216 | Hydrogen Bonds, Hydrophobic | plos.org |

| Apoptosis signal-regulating kinase 1 (ASK1) | Val761, Ser965, Arg969 | Hydrogen Bonds | abap.co.in |

| c-Jun N-terminal kinase (JNK) | Gln155, Asn152, Met149 | Hydrogen Bonds | abap.co.in |

| Matrix Metalloproteinase-1 (MMP-1) | His218, Glu219, His222, His228 | Hydrogen Bonds, Ionic | researchgate.net |

Molecular docking scores are frequently used as a proxy to predict the inhibitory activity of a compound. The fundamental principle is that a stronger binding affinity (more negative dock score) is more likely to translate into a lower concentration of the compound required to inhibit the protein's function (e.g., a lower IC50 value). abap.co.in

By comparing the docking score of a test compound like epicatechin to that of a known inhibitor (a reference or native ligand), researchers can make a preliminary assessment of its potential efficacy. pharmrep.org For instance, while the binding energy of epicatechin to the ALK protein (-7.82 kcal/mol) was found to be weaker than that of the native ligand (-10.27 kcal/mol), its affinity for caspase-3 (-4.95 kcal/mol) was stronger than the native ligand in that study (-2.54 kcal/mol), suggesting a potentially greater inhibitory effect on caspase-3. pharmrep.org This predictive capability allows for the high-throughput virtual screening of large compound libraries to identify potential inhibitors before committing to resource-intensive laboratory synthesis and testing. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Key metrics are used to analyze MD simulation trajectories:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from their initial position. A stable, converging RMSD plot indicates that the protein-ligand complex has reached equilibrium and is structurally stable. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility in those regions of the protein, while lower values indicate more stable and rigid areas, often within the binding site. mdpi.com

Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value over time suggests that the protein is maintaining its folded structure and has not undergone significant unfolding or destabilization upon ligand binding. mdpi.com

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent. Changes in SASA can indicate conformational shifts that either expose or bury certain residues. mdpi.complos.org

In studies on flavonoids like epicatechin, MD simulations have shown that their binding can induce a more compact and stable conformation in target proteins like NLRP3. mdpi.com Simulations of epicatechin-protein complexes lasting hundreds of nanoseconds have confirmed the stability of binding poses predicted by docking, reinforcing the significance of key intermolecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structure of a molecule dictates its activity, and this relationship can be quantified. nih.gov

The process involves:

Data Set Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled. For flavonoids, this would include epicatechin and its structural analogs. nih.gov

Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated for each molecule. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or 3D structural features. pharmacophorejournal.comresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, predictive r²). pharmacophorejournal.com

QSAR studies on flavonoids as inhibitors of enzymes like pancreatic lipase have successfully developed models with high correlation coefficients (e.g., R² > 0.9), indicating a strong relationship between the chosen descriptors and the inhibitory activity. nih.gov Such models can then be used to predict the activity of new, untested flavonoid derivatives, guiding the synthesis of more potent compounds.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

Pharmacophore modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where it is generated from the protein's active site. nih.gov A study on epicatechin used a ligand-based approach to generate a pharmacophore model against the PKC-alpha receptor for colon cancer. researchgate.net The key chemical features of epicatechin were identified, and this model was then used as a 3D query to screen virtual databases for other molecules that possess the same critical features in the correct spatial arrangement. researchgate.net This process is highly effective for virtual screening and identifying novel molecular scaffolds that may have the desired biological activity, accelerating the discovery of new lead compounds. dovepress.com

Machine Learning Approaches in Compound Prioritization and Activity Prediction

Machine learning (ML) encompasses a range of advanced algorithms that can learn from data to make predictions. In drug discovery, ML models are increasingly used to predict the biological activity of compounds, classify them as active or inactive, and prioritize candidates for experimental testing. arxiv.orgfrontiersin.org

Common ML algorithms used in this context include:

Random Forest (RF)

Support Vector Machines (SVM)

Gradient Boosting

Deep Neural Networks

These models are trained on large datasets containing chemical structures (represented as molecular descriptors or fingerprints) and their associated biological activities. frontiersin.orgresearchgate.net Once trained, the model can predict the activity of new compounds with much greater speed than physical screening. For instance, ML models have been developed to predict the biological activity of aromatase inhibitors with high accuracy (R² values up to 0.84 for Random Forest regression). nih.gov By applying similar methodologies to datasets containing flavonoids like epicatechin, it is possible to build predictive models that can rapidly screen vast virtual libraries, identify compounds with a high probability of being active, and prioritize them for synthesis and in vitro testing, thereby streamlining the drug discovery pipeline. mdpi.com

Table of Mentioned Compounds

Non Clinical Research Applications of Pappea Capensis Compounds

Lead Compound Identification for Preclinical Development

The process of identifying lead compounds is a critical first step in the drug development pipeline, focusing on discovering chemical entities with promising biological activity that can be optimized for therapeutic use. Phytochemicals from Pappea capensis have demonstrated a variety of bioactivities in vitro, positioning them as a valuable source of such lead compounds. ethnobotanyjournal.orgcut.ac.za

Research has shown that extracts from this plant possess significant anticancer, antiplasmodial, and antidiabetic properties. researchgate.netsilae.it For instance, a dichloromethane (B109758)/methanol (B129727) extract of Pappea capensis showed notable activity against the PC3 prostate cancer cell line and moderate activity against MCF-7 breast cancer cells. silae.it Further investigation of the plant's leaves led to the isolation of specific flavonoid glycosides and epicatechin, which demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov These compounds, along with various triterpenoids, are considered responsible for the plant's efficacy in traditional malaria treatments. up.ac.za

The hypoglycaemic effects observed in animal models suggest that compounds within P. capensis extracts could serve as leads for developing new antidiabetic agents. The presence of flavonoids, terpenoids, and saponins (B1172615) is thought to contribute to these effects. The diverse range of biological activities highlights the potential of Pappea capensis constituents as starting points for medicinal chemistry and drug development programs. cut.ac.za

| Compound/Extract | Observed Bioactivity | Potential Therapeutic Area | Source Citation(s) |

|---|---|---|---|

| Dichloromethane/Methanol Extract | Inhibits proliferation of PC3 (prostate) and MCF-7 (breast) cancer cells. | Oncology | silae.it |

| Flavonoid Glycosides | Inhibit viability of Plasmodium falciparum; cytotoxic to HeLa cells. | Infectious Diseases (Malaria), Oncology | researchgate.netnih.govnih.gov |

| Epicatechin | Inhibits viability of Plasmodium falciparum. | Infectious Diseases (Malaria) | researchgate.netnih.gov |

| Triterpenoids | Attributed with antiplasmodial activity. | Infectious Diseases (Malaria) | up.ac.za |

| Leaf and Stem Bark Extracts | Demonstrated hypoglycaemic activity in diabetic rats. | Metabolic Disorders (Diabetes) | |

| Ethylacetate Extract | Exhibited antioxidant effects through ferric reduction and radical scavenging. | Oxidative Stress-Related Conditions | nih.gov |

Investigation of Synergistic Effects in Compound Mixtures

The therapeutic efficacy of herbal medicines is often attributed not to a single active compound but to the complex interplay between multiple constituents. Research into compounds from Pappea capensis supports this concept, suggesting that the combined action of its phytochemicals may lead to synergistic or additive effects. nih.gov This means the total biological effect of the extract is greater than the sum of the effects of its individual, isolated compounds.

For example, in studies on the antiplasmodial activity of Pappea capensis leaf extracts, it was noted that the potency of the whole extract could be a result of synergistic interactions between its various bioactive compounds. nih.gov This is a crucial consideration, as in vitro testing of single isolated compounds may not accurately represent the true therapeutic potential of the traditional preparation. nih.gov The presence of a wide array of compounds, including flavonoids, terpenoids, and phenolics, may work in concert to enhance bioavailability, modulate metabolic pathways, or affect multiple targets simultaneously, leading to improved efficacy. The traditional use of the plant's leaves in treating malaria may rely on these complex interactions to achieve a therapeutic outcome while potentially mitigating the cytotoxicity observed with some isolated flavonoid glycosides. nih.gov

Development of Phytopharmaceutical Research Resources

Pappea capensis stands out as a significant phytopharmaceutical research resource due to its long history of use in traditional medicine across Africa and its rich, complex phytochemistry. ethnobotanyjournal.orgwikipedia.orgsanbi.org The plant's bark, leaves, and seed oil are used to address a wide range of ailments, including infections, inflammation, and metabolic disorders. wikipedia.orgresearchgate.net This extensive ethnobotanical record provides a valuable guide for modern scientific investigation.

Chemical evaluations have confirmed that Pappea capensis contains a broad spectrum of secondary metabolites, such as phenolics, flavonoids, saponins, alkaloids, and terpenoids. ethnobotanyjournal.org This chemical diversity makes the plant an excellent reservoir for isolating novel compounds with therapeutic potential. cut.ac.za The validation of traditional uses through scientific studies, such as the confirmation of its antiplasmodial, anticancer, and antioxidant activities, further solidifies its importance. silae.itup.ac.zanih.gov As a result, Pappea capensis serves as a valuable model for ethnopharmacological research and the development of standardized herbal products or new pharmaceuticals. ethnobotanyjournal.org

Exploration as Biochemical Probes for Cellular Pathways

Beyond their direct therapeutic potential, specific compounds isolated from Pappea capensis can be utilized as biochemical probes to investigate cellular and molecular pathways. A biochemical probe is a molecule used as a tool to study biological systems. The defined biological activities of phytochemicals from Pappea capensis make them suitable for such applications.

For example, the antioxidant compounds identified in the plant, such as various flavonoids and phenolics, can be used to explore the mechanisms of oxidative stress. nih.gov By introducing these compounds into cell culture models, researchers can study their impact on reactive oxygen species (ROS) generation, the activity of antioxidant enzymes, and the modulation of signaling pathways sensitive to the cell's redox state. nih.gov Similarly, compounds that exhibit hypoglycaemic effects can be used to probe metabolic pathways related to glucose homeostasis and insulin signaling. The plant's extracts have been shown to have curative effects on pancreatic tissues in diabetic animal models, suggesting an interaction with the cells and pathways involved in insulin production and sensitivity. Using these natural compounds as probes allows for the elucidation of complex biological processes and can help identify new targets for therapeutic intervention.

Future Research Trajectories for Pappea Capensis Bioactive Compounds

Bioassay-Guided Isolation and Characterization of Novel Active Principles

While several compounds have been identified from P. capensis, the plant's rich phytochemical profile suggests the presence of many more uncharacterized active principles. Studies have successfully employed bioassay-guided fractionation to isolate compounds like quercetin-3-O-rhamnoside and epicatechin, which exhibit antimicrobial, antigonococcal, antioxidant, and cytotoxic potentials researchgate.netnih.govnih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses have revealed a multitude of compounds, with some remaining unidentified, indicating a fertile ground for novel compound discovery phcogj.comnih.govcut.ac.zaphcogj.comku.ac.ke. Future research should intensify efforts in this area, utilizing advanced separation techniques coupled with high-throughput screening assays to pinpoint and characterize novel compounds responsible for specific biological activities. This includes the isolation of biflavonoids, flavonoid glycosides, steroid glycosides, and megastigmene derivatives that have shown antiplasmodial and antiproliferative activities researchgate.netukzn.ac.za.

In-Depth Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular mechanisms through which P. capensis bioactive compounds exert their effects is crucial for drug development. Current research has identified various activities, such as antioxidant effects through free radical scavenging and reducing power researchgate.netnih.govwisdomlib.org, antiplasmodial activity against Plasmodium falciparum nih.govukzn.ac.zaup.ac.za, and antiproliferative effects on cancer cell lines, potentially by influencing gene expression like p53 and Bax nih.gov. Hypoglycemic properties have also been linked to the modulation of enzyme and hormone activities ku.ac.keopenaccessjournals.com. Future studies need to move beyond phenotypic observations to detailed mechanistic investigations, employing techniques such as proteomics, transcriptomics, and cell signaling pathway analysis. This will help to identify specific protein targets, gene regulatory networks, and cellular processes modulated by these compounds, providing a clearer picture of their therapeutic actions and potential side effects.

Comprehensive Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies are essential to optimize the efficacy and selectivity of P. capensis bioactive compounds. Preliminary findings suggest that structural modifications, such as glycosylation in flavonoids, can influence their antiplasmodial activity nih.govresearchgate.net. For instance, quercetin (B1663063) has shown higher antiplasmodial activity than isoquercitrin, implying that glycosylation might reduce efficacy due to polarity changes affecting cell permeability researchgate.net. A detailed SAR investigation would involve synthesizing or modifying isolated compounds and systematically evaluating how structural changes impact their biological activities. This approach will be instrumental in identifying key pharmacophores, improving compound potency, and reducing potential off-target effects, thereby guiding the rational design of more effective therapeutic agents nih.govresearchgate.net.

Investigation of Compound Stability and Bioavailability in Model Systems

For any bioactive compound to be therapeutically viable, its stability and bioavailability in biological systems must be thoroughly understood. Some compounds, such as terpenoids, are known to have challenges with low water solubility, stability issues, and poor bioavailability austinpublishinggroup.com. Future research should focus on evaluating the stability of isolated P. capensis compounds under various physiological conditions (e.g., pH, enzymatic degradation) and assessing their absorption, distribution, metabolism, and excretion (ADME) profiles in relevant in vitro and in vivo model systems. Strategies to enhance bioavailability, such as formulation development (e.g., nanoencapsulation, liposomal delivery), should also be explored to ensure that sufficient concentrations of the active compounds reach their target sites within the body.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

The integration of advanced omics technologies offers a holistic perspective on the complex interplay between P. capensis compounds and biological systems. Metabolomics, particularly using techniques like 1H NMR and GC-MS, has already been applied to dereplicate antimalarial constituents and analyze the chemical profiles of extracts up.ac.zaresearchgate.net. Extending this to comprehensive metabolomic profiling can reveal the full spectrum of metabolites produced by the plant under different conditions and how these interact with host biological pathways. Proteomics can identify protein targets and changes in protein expression induced by the compounds, while transcriptomics can shed light on gene regulation researchgate.netorcid.orgnih.gov. The synergistic application of these omics approaches will provide a deeper, systems-level understanding of the plant's therapeutic effects, identify biomarkers of activity, and uncover novel mechanisms of action.

Exploration of Sustainable Sourcing and Cultivation Practices for Pappea capensis

Given the increasing interest in P. capensis for its medicinal properties, ensuring sustainable sourcing and cultivation practices is paramount to prevent overexploitation and conserve genetic diversity. P. capensis is a multipurpose species valued for its fruit, timber, and medicinal uses, and it is widely distributed across various ecological zones ethnobotanyjournal.orgseedsandplants.co.zaworldagroforestry.orgsanbi.org. Research into efficient and sustainable harvesting methods, such as selective collection of leaves or bark that allows for plant regeneration, is crucial mdpi.com. Furthermore, developing and optimizing cultivation protocols, including vegetative propagation techniques like stem cuttings and air layering, can facilitate large-scale, controlled production of the plant material, reducing reliance on wild populations up.ac.za. Investigating the impact of environmental factors on the production of bioactive compounds will also enable optimized cultivation for enhanced yield and quality of medicinal constituents. Domestication strategies and the conservation of genetic resources are also vital for the long-term availability and improvement of this valuable plant cabidigitallibrary.org.

Q & A

Q. What experimental protocols are recommended for synthesizing 1-Pappea with high purity?

- Methodological Answer:

Synthesis should follow validated procedures with detailed characterization (e.g., NMR, HPLC) to confirm purity and structure. For novel synthesis routes, document reaction conditions (temperature, catalysts, solvents) and include negative controls to rule out side products . Reproducibility requires precise stoichiometric ratios and adherence to safety protocols for hazardous reagents. Raw spectral data and purity thresholds (>95%) must be archived in supplementary materials for peer review .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer:

Use dose-response curves with positive/negative controls (e.g., known inhibitors for enzyme assays). Ensure biological replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc correction) to minimize Type I errors . Report IC50/EC50 values with confidence intervals. For in vitro studies, validate cell line authenticity via STR profiling and confirm compound stability under assay conditions .

Q. What are the key parameters for selecting analytical techniques to characterize this compound?

- Methodological Answer:

Prioritize orthogonal methods (e.g., LC-MS for molecular weight, FTIR for functional groups). Include retention time matching with reference standards and quantify impurities via area-under-curve (AUC) analysis in chromatograms . For novel derivatives, use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictory data on this compound’s mechanism of action?

- Methodological Answer:

Apply triangulation: combine biochemical assays (e.g., SPR for binding affinity), in silico docking simulations, and genetic knockdown models (CRISPR/Cas9) to cross-validate findings . Use Bayesian statistics to quantify uncertainty in conflicting results and perform sensitivity analyses on variables like pH or co-factor dependency . Publish raw datasets and code for transparency .

Q. What strategies are effective for integrating this compound into multi-target pharmacological studies?

- Methodological Answer:

Employ network pharmacology approaches to map this compound’s interactions with protein targets (e.g., STRING DB). Use isobologram analysis for synergy/antagonism studies with other compounds . Optimize experimental design via factorial ANOVA to assess interaction effects and control for confounding variables (e.g., metabolic stability) .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer:

Combine QSAR models with molecular dynamics simulations to predict ADME profiles. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability) . Apply Akaike Information Criterion (AIC) to compare model fits and report prediction intervals to avoid overinterpretation .

Data Integrity & Reproducibility

Q. What frameworks ensure robust statistical analysis of this compound’s dose-dependent effects?

- Methodological Answer:

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses . For non-linear responses, apply mixed-effects models or Hill equations. Pre-register analysis plans (e.g., on Open Science Framework) to prevent HARKing (Hypothesizing After Results are Known) .

Q. How should researchers manage conflicting results between in vitro and in vivo studies of this compound?

- Methodological Answer:

Conduct meta-analyses of existing data to identify methodological disparities (e.g., dosing regimens, model organisms). Use funnel plots to detect publication bias and apply Bradford Hill criteria for causal inference . Replicate critical experiments in independent labs with blinded protocols .

Literature & Collaboration

Q. What systematic review methodologies are recommended for synthesizing this compound research?

- Methodological Answer:

Follow PRISMA guidelines for literature screening and data extraction. Use tools like Covidence to manage references and assess study quality via ROBINS-I for non-randomized studies . Annotate contradictory findings in evidence tables and highlight gaps using PICO frameworks .

Q. How can interdisciplinary teams optimize resource allocation in this compound research?

- Methodological Answer:

Implement project management tools (e.g., Gantt charts) to align milestones with funding cycles. Assign roles based on expertise (e.g., synthetic chemistry, bioinformatics) and use version-controlled repositories (GitHub, Figshare) for data sharing . Draft collaboration agreements outlining IP rights and data ownership .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.